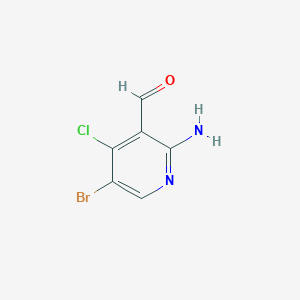

2-Amino-5-bromo-4-chloronicotinaldehyde

Description

Significance of Pyridine-Based Aldehydes as Chemical Building Blocks

The pyridine (B92270) ring is a fundamental structural motif found in a vast number of natural products, including vitamins and alkaloids, as well as in a significant percentage of synthetic pharmaceuticals and agrochemicals. lifechemicals.com It is the second most common nitrogen-containing heterocycle present in drugs approved by the U.S. Food and Drug Administration (FDA). lifechemicals.com The presence of the electronegative nitrogen atom in the ring makes pyridine and its derivatives electron-deficient, influencing their chemical reactivity compared to their benzene (B151609) counterparts. pharmaguideline.comwikipedia.org

Pyridine-based aldehydes, specifically nicotinaldehydes (pyridine-3-carbaldehydes), are particularly important as chemical building blocks for several reasons:

Versatile Reactivity: The aldehyde group is a highly reactive functional group that can participate in a wide range of chemical transformations. These include nucleophilic additions, condensation reactions (such as Knoevenagel condensations), oxidations to carboxylic acids, and reductions to alcohols. wikipedia.org

Synthetic Precursors: They serve as key starting materials for constructing more complex heterocyclic systems. The aldehyde can be a crucial component in multicomponent reactions and ring-closing methodologies to build fused ring systems like naphthyridines. researchgate.net

Modulation of Properties: The pyridine nitrogen and the aldehyde oxygen can act as hydrogen bond acceptors, influencing the solubility, crystal packing, and interaction of the molecule with biological targets.

This inherent versatility makes pyridine aldehydes indispensable tools in organic synthesis for creating libraries of compounds for drug discovery and developing new materials. jst.go.jp

Overview of Halogenated and Amino-Substituted Nicotinaldehyde Architectures

The functionalization of the nicotinaldehyde scaffold with halogen and amino substituents dramatically expands its synthetic utility and allows for precise control over molecular properties.

Halogenated Nicotinaldehydes: The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring is a powerful strategy in medicinal chemistry. nih.gov Halogens impact the parent molecule in several ways:

Electronic Effects: As electron-withdrawing groups, halogens decrease the electron density of the pyridine ring, affecting its reactivity in substitution reactions. pharmaguideline.com

Steric and Conformational Control: The size of the halogen atom can influence the preferred conformation of the molecule and its ability to bind to target receptors. nih.gov

Metabolic Stability and Lipophilicity: Halogenation can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule. It can also increase lipophilicity, which may enhance membrane permeability. nih.gov

Amino-Substituted Nicotinaldehydes: The amino group, in contrast, is a strong electron-donating group. Its presence on the nicotinaldehyde ring:

Increases Nucleophilicity: It enhances the electron density of the pyridine ring, making it more susceptible to electrophilic attack.

Provides a Reactive Handle: The amino group itself is a nucleophile and can be readily acylated, alkylated, or used in the formation of Schiff bases, providing a key point for molecular elaboration. rsc.org

The combination of both halogen and amino substituents on a single nicotinaldehyde molecule creates a highly functionalized and differentiated building block. The interplay between the electron-withdrawing halogens and the electron-donating amino group results in a unique electronic and reactivity profile, offering multiple, regiochemically distinct sites for further synthetic transformations. researchgate.net

Research Context and Importance of 2-Amino-5-bromo-4-chloronicotinaldehyde

This compound is a polysubstituted heterocyclic compound that has emerged as a specialized building block in organic synthesis. Its importance lies not as an end-product, but as a crucial intermediate for the construction of larger, biologically active molecules. The specific arrangement of its functional groups—an aldehyde, an amino group, and two different halogens (bromo and chloro) on a pyridine core—makes it a highly valuable precursor.

The strategic importance of this compound is highlighted by its role in the synthesis of complex therapeutic agents. While detailed academic studies focusing solely on this molecule are limited, its availability from chemical suppliers and its citation in patent literature indicate its application in proprietary drug discovery programs. chemsrc.comchemenu.com Similar structures, such as 5-Bromo-4-chloronicotinaldehyde, have been identified as key intermediates in the synthesis of kinase inhibitors, which are a class of drugs used to treat diseases like cancer and autoimmune disorders.

The this compound molecule offers several points for chemical modification:

The aldehyde group at the 3-position is primed for condensation or reductive amination reactions.

The amino group at the 2-position can be used to form a new heterocyclic ring or to attach side chains.

The chlorine atom at the 4-position and the bromine atom at the 5-position can be selectively targeted in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, leveraging the different reactivities of C-Cl and C-Br bonds.

This multifunctional nature allows synthetic chemists to build complex molecular architectures in a controlled and stepwise manner, making this compound a significant component in the toolbox for modern organic and medicinal chemistry.

Data Tables

Table 1: Compound Identification for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-amino-5-bromo-4-chloropyridine-3-carbaldehyde chemenu.comuni.lu |

| CAS Number | 1466514-72-6 chemsrc.comchemenu.com |

| Molecular Formula | C₆H₄BrClN₂O chemenu.comuni.lu |

| Molecular Weight | 235.47 g/mol chemenu.com |

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Source |

|---|---|---|

| XlogP | 1.8 | PubChemLite uni.lu |

| Monoisotopic Mass | 233.91956 Da | PubChemLite uni.lu |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nicotinamide (B372718) |

| Pyridoxol (Vitamin B6) |

| Papaverine |

| Torasemide |

| Pyridostigmine |

| Alendronic acid |

| Vismodegib |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-4-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-1-10-6(9)3(2-11)5(4)8/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSNBTQHQIDBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)C=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5 Bromo 4 Chloronicotinaldehyde

Strategic Approaches to the Core Nicotinaldehyde Skeleton

The formation of the fundamental nicotinaldehyde structure is a critical phase in the synthesis of its more complex derivatives. This involves establishing the pyridine (B92270) ring itself and then introducing the aldehyde group at the C-3 position.

Development of Pyridine Ring Formation Techniques

The construction of the pyridine ring can be achieved through various classical methods. While not always used for highly substituted pyridines directly from acyclic precursors due to potential issues with regioselectivity, these methods form the basis of pyridine chemistry.

One of the most fundamental methods is the Hantzsch Pyridine Synthesis . This reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. wikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative. wikipedia.org

Another classical approach is the Chichibabin Pyridine Synthesis , which allows for the formation of the pyridine ring from aldehydes, ketones, and ammonia. wikipedia.org This method is often suitable for the synthesis of simpler, unsubstituted or alkyl-substituted pyridines. wikipedia.org

For more complex substitution patterns, cycloaddition reactions, such as those employing 1,2,4-triazines in an inverse-electron-demand Diels-Alder reaction, provide a versatile route to substituted pyridines. These methods often offer greater control over the placement of substituents.

Introduction of Aldehyde Functionality

Once the pyridine ring is formed or a suitable precursor is chosen, the aldehyde group must be introduced at the 3-position. Several methods are available for this transformation.

A common strategy is the oxidation of a corresponding alcohol. For instance, a 3-hydroxymethylpyridine derivative can be oxidized to the aldehyde using reagents like manganese dioxide (MnO₂) or through Swern or Dess-Martin periodinane oxidation.

Another effective method is the formylation of a lithiated pyridine derivative. A patent describes a process where 2-chloro-4-fluoropyridine (B1362352) is treated with lithium diisopropylamide (LDA) to generate a lithiated intermediate. google.com This intermediate then reacts with a formylating agent, such as dimethylformamide (DMF), to introduce the aldehyde group at the 3-position, yielding 2-chloro-4-fluoropyridine-3-carbaldehyde (B1487800). google.com

Alternatively, the reduction of a nitrile group (cyanopyridine) can yield an aldehyde. This can be achieved through methods like catalytic hydrogenation under specific conditions or by using reducing agents such as diisobutylaluminium hydride (DIBAL-H). google.com

Regioselective Introduction of Amino and Halogen Substituents

With the core nicotinaldehyde structure established, or using a strategically pre-halogenated precursor, the next critical phase is the regioselective introduction of the amino, bromo, and chloro substituents.

Selective Bromination and Chlorination Protocols

The precise placement of halogen atoms on the pyridine ring is dictated by the directing effects of the substituents already present and the choice of halogenating agent.

A plausible synthetic route involves starting with a precursor such as 2-amino-4-chloropyridine (B16104). To introduce bromine at the 5-position, a direct electrophilic bromination can be performed. A patented process describes the reaction of 2-amino-4-chloropyridine with N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) at low temperatures (e.g., 0 °C) to achieve regioselective bromination at the position para to the activating amino group, yielding 2-amino-5-bromo-4-chloropyridine with high efficiency. google.com

To obtain a precursor suitable for subsequent amination, a di-halogenated intermediate like 5-bromo-2,4-dichloropyridine (B1280864) is valuable. This can be synthesized from 2-amino-5-bromo-4-chloropyridine via a Sandmeyer-type reaction. The amino group is first converted to a diazonium salt, which is then displaced by a chloride ion to afford the dichlorinated product. google.com This sequence provides a key intermediate with the correct halogenation pattern.

| Starting Material | Reagent | Product | Yield |

| 2-amino-4-chloropyridine | N-bromosuccinimide (NBS) | 2-amino-5-bromo-4-chloropyridine | 87% google.com |

| 2-amino-5-bromo-4-chloropyridine | Diazotization followed by chlorination | 5-bromo-2,4-dichloropyridine | >50% (overall) google.com |

Amination Strategies on Halogenated Pyridine Precursors

The final step in assembling the substitution pattern is the introduction of the amino group at the 2-position. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a suitable di-halogenated precursor.

Starting with an intermediate like 5-bromo-2,4-dichloropyridine, a selective amination is required. The chlorine at the 2-position of a pyridine ring is generally more activated towards nucleophilic attack than the chlorine at the 4-position. This inherent reactivity difference can be exploited.

A direct amination of 5-bromo-2,4-dichloropyridine with ammonia or an ammonia equivalent would be expected to preferentially substitute the chlorine at the 2-position. A related patent describes the reaction of 2-chloro-4-fluoropyridine-3-carbaldehyde with aqueous ammonia in a dioxane solvent to replace the fluorine at the 4-position with an amino group. google.com A similar principle applies to the amination of di-chlorinated pyridines, where the relative reactivity of the leaving groups dictates the site of substitution. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a powerful and general method for forming C-N bonds on halo-pyridines.

Multi-Step Synthesis Pathways from Simpler Precursors

A complete and logical synthetic pathway for 2-Amino-5-bromo-4-chloronicotinaldehyde can be constructed by combining the aforementioned strategic steps, starting from a readily available precursor. One such pathway is outlined below:

Pathway Overview:

Bromination: Start with 2-amino-4-chloropyridine and introduce a bromine atom at the 5-position.

Formylation: Introduce the aldehyde group at the 3-position. This step might be more effectively performed on a di-halogenated intermediate to avoid side reactions with the amino group. A more strategic route would be to formylate a precursor like 2,4-dichloropyridine (B17371) first.

Revised Pathway: A more plausible route involves halogenation and formylation followed by a final selective amination.

Detailed Proposed Pathway:

Synthesis of 2-amino-5-bromo-4-chloropyridine: Commercially available 2-amino-4-chloropyridine is treated with N-bromosuccinimide (NBS) in dichloromethane. The reaction is typically run at 0°C to control selectivity, yielding the desired brominated product. google.com

Synthesis of 5-bromo-2,4-dichloropyridine: The resulting 2-amino-5-bromo-4-chloropyridine undergoes a Sandmeyer reaction. It is treated with sodium nitrite (B80452) in an acidic medium to form a diazonium salt, which is subsequently decomposed in the presence of a copper(I) chloride catalyst to replace the amino group with a second chlorine atom. google.com

Formylation of 5-bromo-2,4-dichloropyridine: The di-chloro intermediate is then formylated. This can be achieved via metal-halogen exchange using a strong base like n-butyllithium or LDA at low temperature, followed by quenching with an electrophilic formylating agent like DMF. The formylation is expected to occur at the 3-position, the most acidic site after lithiation.

Selective Amination: The resulting 5-bromo-2,4-dichloronicotinaldehyde is then subjected to selective amination. By carefully controlling reaction conditions (temperature, solvent, and concentration of ammonia), the more reactive chlorine atom at the 2-position can be preferentially displaced by an amino group to furnish the final product, this compound.

This multi-step approach allows for the controlled and regioselective installation of all the required substituents, leading to the target compound from simpler, more accessible starting materials.

Iterative Functionalization Sequences

Iterative functionalization involves the sequential introduction of functional groups onto a pyridine precursor. A plausible synthetic pathway for this compound could commence with a readily available substituted pyridine, such as 2-aminopyridine (B139424). The synthetic sequence would then involve a series of electrophilic aromatic substitution and other functional group transformations.

One potential iterative route could start with the chlorination of 2-aminopyridine. Direct chlorination of 2-aminopyridine can be challenging due to the deactivating effect of the protonated pyridine ring under acidic conditions. However, methods using N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions can achieve chlorination. Assuming the formation of 2-amino-4-chloropyridine, the next step would be bromination. The amino group is an activating, ortho-, para-director, which would favor bromination at the 5-position.

Following the introduction of the halogen substituents, the final step would be the introduction of the aldehyde group at the 3-position. This formylation can be accomplished through various methods, such as the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride and dimethylformamide to generate the Vilsmeier reagent. This electrophilic reagent can then attack the electron-rich 3-position of the substituted pyridine.

An alternative iterative approach could involve starting with a pyridine derivative where the 3-position is already functionalized, for instance, with a methyl group. This methyl group can then be oxidized to an aldehyde at a later stage in the synthesis. The sequence of halogenation and amination would be carefully chosen to ensure the desired regioselectivity.

The following table outlines a hypothetical iterative synthetic sequence:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | 2-Aminopyridine | N-Chlorosuccinimide (NCS), Acetonitrile | 2-Amino-4-chloropyridine | Electrophilic Chlorination |

| 2 | 2-Amino-4-chloropyridine | N-Bromosuccinimide (NBS), Sulfuric Acid | 2-Amino-5-bromo-4-chloropyridine | Electrophilic Bromination |

| 3 | 2-Amino-5-bromo-4-chloropyridine | POCl₃, DMF, then H₂O | This compound | Vilsmeier-Haack Formylation |

Convergent and Divergent Synthetic Routes

Divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of related structures. In the context of synthesizing this compound, a divergent approach could be employed to generate a library of related nicotin-aldehyde derivatives. For example, a key intermediate such as 2-amino-5-bromo-4-chloropyridine could be synthesized in bulk. This intermediate could then be subjected to various C-H functionalization reactions at the 3-position to introduce not only an aldehyde group but also other functionalities, leading to a diverse set of compounds.

Catalytic Approaches in this compound Synthesis

Modern catalytic methods offer powerful tools for the synthesis of highly substituted heterocycles like this compound, often providing milder reaction conditions and improved selectivity compared to classical methods.

Transition Metal-Catalyzed Transformations

Transition metal catalysis, particularly with palladium, copper, and rhodium, has revolutionized the synthesis of functionalized pyridines. While direct C-H activation and subsequent functionalization of the pyridine core are attractive strategies, the electronic nature of the target molecule presents challenges.

A key application of transition metal catalysis in a potential synthesis of this compound would be in cross-coupling reactions to construct the substituted pyridine ring itself or to introduce some of the substituents. For instance, a Suzuki or Stille coupling could be envisioned to form a C-C bond at a specific position on the pyridine ring, which is then converted to the aldehyde.

More directly, transition metal-catalyzed C-H functionalization could be employed for the formylation step. While less common for such electron-deficient and sterically hindered systems, research is ongoing in developing catalysts capable of such transformations.

The following table summarizes potential applications of transition metal catalysis:

| Reaction Type | Catalyst | Potential Application in Synthesis |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Formation of a C-C bond at the 3-position, followed by oxidation to the aldehyde. |

| Buchwald-Hartwig Amination | Pd-based catalysts | Introduction of the amino group at the 2-position. |

| C-H Halogenation | Pd, Cu, or other transition metals | Directed halogenation at specific positions of the pyridine ring. |

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. For the synthesis of this compound, organocatalysis could potentially be applied in several ways.

For instance, chiral organocatalysts could be used to introduce stereocenters if the synthesis were to be extended to chiral derivatives. More relevant to the synthesis of the target molecule itself, organocatalytic methods for the functionalization of pyridines are being developed. These methods often involve the activation of the pyridine ring through the formation of a pyridinium (B92312) ylide or other reactive intermediates. While direct formylation of such a complex pyridine using organocatalysis is not yet a well-established method, the field is rapidly advancing.

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of a synthetic route for this compound on an industrial scale would be heavily influenced by factors such as cost of starting materials, reaction yields, ease of purification, safety, and environmental impact.

The scalability of the reactions is a critical factor. Reactions that require cryogenic temperatures, high pressures, or the use of hazardous reagents are less desirable for large-scale synthesis. Catalytic methods, both transition metal-catalyzed and organocatalytic, are often highly scalable as they require only small amounts of the catalyst. However, the cost and availability of the catalyst and any necessary ligands must be considered. The removal of metal residues from the final product is also a significant concern in the pharmaceutical industry.

The following table provides a comparative overview of the different synthetic approaches:

| Synthetic Approach | Advantages | Disadvantages | Scalability Considerations |

| Iterative Functionalization | Conceptually simple, may use readily available starting materials. | Overall yield can be low, purification of multiple intermediates required. | Dependent on the robustness of individual steps; can be resource-intensive. |

| Convergent Synthesis | Higher overall efficiency and yield for complex targets. | Requires the synthesis of complex fragments. | Generally favorable for scalability due to shorter linear sequences. |

| Transition Metal-Catalyzed | High efficiency, selectivity, and mild reaction conditions. | Cost of catalysts and ligands, potential for metal contamination. | Generally good, but catalyst cost and removal can be limiting factors. |

| Organocatalytic Methods | Lower cost, environmentally benign, no metal contamination. | May have lower turnover numbers than metal catalysts, substrate scope can be limited. | Often highly scalable and attractive from a green chemistry perspective. |

Ultimately, the optimal synthetic route for this compound would likely involve a combination of classical and modern catalytic methods, carefully designed to maximize efficiency and minimize cost and environmental impact.

Chemical Reactivity and Reaction Pathways of 2 Amino 5 Bromo 4 Chloronicotinaldehyde

Reactivity Profile of the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site for chemical reactions due to the electrophilic nature of its carbonyl carbon. This electrophilicity is modulated by the electronic effects of the substituents on the pyridine (B92270) ring.

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate which is subsequently protonated.

Common nucleophilic addition reactions for aldehydes include:

Hydrate Formation: In the presence of water, an equilibrium is established to form the corresponding geminal diol (hydrate).

Acetal Formation: Reaction with alcohols under acidic catalysis leads to the formation of acetals, which can serve as protecting groups for the aldehyde functionality.

Cyanohydrin Formation: Addition of hydrogen cyanide (or a cyanide salt with an acid) yields a cyanohydrin, introducing a new carbon-carbon bond and a nitrile group that can be further transformed.

Grignard and Organolithium Reactions: Reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) results in the formation of secondary alcohols after an aqueous workup.

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Product Class |

|---|---|---|

| Hydration | H₂O | Geminal Diol |

| Acetal Formation | 2x ROH (e.g., Ethanol), H⁺ | Acetal |

| Cyanohydrin Formation | HCN / KCN | Cyanohydrin |

| Grignard Reaction | R-MgBr (e.g., CH₃MgBr) | Secondary Alcohol |

The aldehyde group readily participates in condensation reactions, particularly with compounds possessing an active methylene (B1212753) group. The most significant of these for ortho-aminoaldehydes is the Friedländer annulation, a powerful method for synthesizing quinoline (B57606) and related heterocyclic structures. wikipedia.orgnih.gov

In a typical Friedländer synthesis, an o-aminoaryl aldehyde or ketone condenses with a carbonyl compound containing an α-methylene group. organic-chemistry.org The reaction can be catalyzed by either acids or bases. researchgate.net For 2-Amino-5-bromo-4-chloronicotinaldehyde, this reaction leads to the formation of a substituted 1,8-naphthyridine (B1210474) ring system.

Two primary mechanisms are proposed for the Friedländer reaction wikipedia.orgresearchgate.net:

Aldol (B89426) Condensation Pathway: The reaction begins with a base- or acid-catalyzed aldol condensation between the aldehyde and the enol or enolate of the ketone. The resulting aldol adduct then undergoes cyclization via intramolecular attack of the amino group on the carbonyl, followed by dehydration to yield the aromatic product.

Schiff Base Pathway: An initial condensation between the amino group and the ketone forms a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final heterocyclic product. wikipedia.org

The choice of reactants and conditions allows for the synthesis of a wide variety of polysubstituted quinolines and their analogs. nih.gov

Table 2: Friedländer-type Cyclization with this compound

| Reactant (with α-methylene group) | Catalyst | Product Type |

|---|---|---|

| Acetone | Base (e.g., KOH) or Acid (e.g., p-TsOH) | 7-Bromo-6-chloro-2-methyl-1,8-naphthyridine |

| Cyclohexanone | Base or Acid | 9-Bromo-8-chloro-1,2,3,4-tetrahydroacridine-5-carbaldehyde |

| Ethyl acetoacetate | Acid (e.g., H₂SO₄) | Ethyl 7-bromo-6-chloro-2-methyl-1,8-naphthyridine-3-carboxylate |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O) can convert the aldehyde group of this compound into the corresponding carboxylic acid, 2-Amino-5-bromo-4-chloronicotinic acid.

Reduction: The aldehyde is easily reduced to a primary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent that selectively reduces aldehydes and ketones, while lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. The product of this reaction is (2-Amino-5-bromo-4-chloropyridin-3-yl)methanol.

Reactivity of the Amino Substituent

The primary amino group (-NH₂) at the C2 position of the pyridine ring is a potent nucleophile and a key participant in many of the molecule's characteristic reactions. Its reactivity is slightly attenuated by the electron-withdrawing nature of the pyridine ring, but it remains a crucial site for derivatization and cyclization.

The nucleophilic nitrogen of the amino group can react with a variety of electrophiles to form a range of derivatives. These reactions are standard transformations for primary aromatic amines.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. For example, reaction with acetyl chloride would produce N-(5-bromo-4-chloro-3-formylpyridin-2-yl)acetamide.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, affords sulfonamides.

Alkylation: While direct alkylation can be difficult to control and may lead to over-alkylation, it is possible under specific conditions with alkyl halides.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would convert the primary amino group into a diazonium salt. However, due to the presence of other reactive sites, this reaction must be performed with care.

The strategic placement of the amino group ortho to the aldehyde functionality is pivotal for its role in intramolecular ring-closing reactions, which are fundamental to the synthesis of fused heterocyclic systems.

As discussed previously, the amino group is an essential participant in the Friedländer synthesis, where it acts as the nucleophile that closes the new pyridine ring to form a naphthyridine skeleton. researchgate.net

Beyond the Friedländer reaction, the 2-aminopyridine (B139424) moiety can participate in other cyclocondensation reactions. For instance, reaction with α-haloketones is a common method for synthesizing imidazo[1,2-a]pyridines. amazonaws.com In this reaction, the more nucleophilic ring nitrogen of the 2-aminopyridine typically attacks the α-carbon of the haloketone first, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, which upon dehydration yields the fused bicyclic aromatic system. This pathway provides access to a different class of heterocyclic compounds starting from this compound.

Influence of Halogen Substituents on Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic effects of its substituents. The pyridine nitrogen atom, along with the chlorine, bromine, and aldehyde groups, withdraws electron density from the aromatic ring, making it electron-deficient. This deficiency is most pronounced at the positions ortho and para (C2, C4, C6) to the nitrogen atom. nih.govvaia.comchegg.com Conversely, the amino group at the C2 position donates electron density through resonance, partially counteracting the electron-withdrawing effects.

The two halogen atoms, chlorine at C4 and bromine at C5, play distinct roles in the molecule's reactivity. Their influence is most evident in two major classes of reactions: nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Table 1: Influence of Substituents on Pyridine Ring Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Amino (-NH₂) | C2 | Electron-donating (resonance), Electron-withdrawing (inductive) | Activates towards electrophilic attack, Deactivates towards nucleophilic attack |

| Aldehyde (-CHO) | C3 | Electron-withdrawing (resonance and inductive) | Deactivates towards electrophilic attack, Activates towards nucleophilic attack |

| Chloro (-Cl) | C4 | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Activates towards nucleophilic attack (especially at C4), Site for SNAr and cross-coupling |

| Bromo (-Br) | C5 | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Deactivates towards nucleophilic attack at C5, Primary site for cross-coupling reactions |

The electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNA r), particularly at the C2 and C4 positions, which are activated by the ring nitrogen. vaia.comchegg.com In this compound, the chlorine atom is located at the highly activated C4 position. The presence of the electron-withdrawing aldehyde group further enhances the electrophilicity of the ring, promoting nucleophilic attack.

The reaction proceeds via a Meisenheimer complex, an intermediate whose stability is crucial for the reaction to occur. For an attack at the C4 position, the negative charge of the intermediate can be delocalized onto the electronegative pyridine nitrogen atom, leading to significant stabilization. vaia.com An attack at the C5 position, where the bromine is located, does not allow for such stabilization, making substitution at this position less favorable.

Between the two halogens, the C-Cl bond at the C4 position is the predicted site for SNA r. This is due to two main factors:

Position: The C4 position is electronically activated toward nucleophilic attack, whereas the C3 and C5 positions are not. chegg.com

Leaving Group Ability: While bromide is generally a better leaving group than chloride in many substitution reactions, in SNA r, the rate-determining step is often the initial nucleophilic attack. The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent than bromine, making the C4 carbon more electrophilic and susceptible to attack.

Therefore, treatment of this compound with a suitable nucleophile (e.g., an amine or an alkoxide) is expected to result in the selective displacement of the chloride atom.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions typically follows the trend C-I > C-Br > C-Cl, which is opposite to the trend often observed in SNA r. This reactivity order is based on the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more easily broken during the oxidative addition step to the palladium catalyst than the stronger C-Cl bond.

Given this trend, this compound is expected to exhibit selectivity in cross-coupling reactions. The C-Br bond at the C5 position should be significantly more reactive than the C-Cl bond at the C4 position. This differential reactivity allows for the selective functionalization of the C5 position. nih.govnih.gov

Suzuki Coupling: Reaction with an organoboron reagent (boronic acid or ester) under palladium catalysis would likely lead to the formation of a new C-C bond at the C5 position.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst would also be expected to occur selectively at the C-Br bond.

Sonogashira Coupling: Coupling with a terminal alkyne, typically catalyzed by palladium and a copper co-catalyst, is predicted to functionalize the C5 position, introducing an alkynyl group. thieme-connect.de

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control the site of reaction, enabling the stepwise functionalization of this polyhalogenated pyridine. nih.gov

Table 2: Predicted Site Selectivity of Reactions

| Reaction Type | Reagents | Predicted Major Product |

| Nucleophilic Aromatic Substitution (SNAr) | Nu⁻ (e.g., R₂NH, RO⁻) | Substitution of -Cl at C4 |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Substitution of -Br at C5 |

| Heck Coupling | Alkene, Pd catalyst, Base | Substitution of -Br at C5 |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Substitution of -Br at C5 |

Complex Reaction Cascades and Annulation Chemistry

The unique arrangement of functional groups in this compound—specifically the ortho-amino-aldehyde moiety—makes it an excellent substrate for annulation reactions to construct fused heterocyclic ring systems. researchgate.net The most notable of these is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group (e.g., a ketone or ester) to form a quinoline or related fused pyridine ring. wikipedia.orgnih.gov

In the case of this compound, a Friedländer reaction with a ketone (R-CO-CH₂-R') would lead to the formation of a substituted 7-bromo-8-chloro-1,8-naphthyridine derivative. This reaction can be catalyzed by either acid or base. wikipedia.org

This reactivity can be combined with the cross-coupling reactions discussed previously to create complex, multi-ring systems in a sequential manner. For example, a Sonogashira coupling at the C5 position could be followed by a Friedländer annulation. This cascade approach allows for the rapid construction of molecular complexity from a single, versatile starting material.

Table 3: Potential Annulation Reactions

| Reaction Name | Reactant | Resulting Fused Ring System |

| Friedländer Annulation | Ketone (R-CO-CH₂-R') | Substituted 1,8-Naphthyridine |

| Combes Quinoline Synthesis Analogue | β-Diketone | Substituted 1,8-Naphthyridine |

| Doebner-von Miller Reaction Analogue | α,β-Unsaturated carbonyl compound | Substituted 1,8-Naphthyridine |

Synthetic Utility As a Building Block and Intermediate

Precursor in the Synthesis of Fused Heterocyclic Systems

The strategic positioning of the amino and aldehyde groups in 2-amino-5-bromo-4-chloronicotinaldehyde makes it an ideal starting material for annulation reactions, leading to the formation of bicyclic and polycyclic heteroaromatic compounds.

The Friedländer annulation is a fundamental reaction in organic chemistry for the synthesis of quinolines and their aza-analogs, naphthyridines. organic-chemistry.orgresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). researchgate.netmdpi.com this compound is structurally primed for this type of transformation. By reacting it with various ketones, highly substituted quinoline (B57606) or naphthyridine skeletons can be generated. For instance, the reaction of 2-aminonicotinaldehydes is a known method for producing 1,8-naphthyridine (B1210474) derivatives. researchgate.netnih.gov The resulting products would incorporate the bromo and chloro substituents, which can be further modified, making this a powerful route to complex heterocyclic frameworks.

Table 1: Potential Friedländer Reaction Products

| Reactant for this compound | Resulting Fused Heterocyclic System | Key Features of Product |

|---|---|---|

| Acetone | 7-Bromo-8-chloro-2-methyl-1,8-naphthyridine | Halogenated naphthyridine core |

| Ethyl acetoacetate | Ethyl 7-bromo-8-chloro-4-hydroxy-1,8-naphthyridine-3-carboxylate | Functionalized for further derivatization |

Note: This table represents theoretically plausible products based on established chemical reactions like the Friedländer synthesis.

While the direct synthesis of thienopyridines and pyrazolopyridines from 2-aminonicotinaldehydes is less common, the versatility of the starting material allows for multi-step synthetic pathways. Thienopyridines, for instance, are often constructed from substituted thiophenes. nih.gov However, the functional groups on this compound could be chemically manipulated to build the fused thiophene (B33073) ring.

Pyrazolopyridines are another important class of fused heterocycles. nih.gov Their synthesis often involves the cyclization of substituted aminopyridines or aminopyrazoles. nih.govpsu.edu The amino group of this compound can be diazotized and replaced, or the aldehyde can be transformed, to create intermediates suitable for the construction of a fused pyrazole (B372694) ring.

Construction of Polysubstituted Pyridine (B92270) Architectures

Beyond fused systems, this compound is an excellent scaffold for creating novel, highly substituted pyridine derivatives. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This enables the introduction of a wide range of aryl, alkyl, or amino substituents. The aldehyde and amino groups can also be modified to further diversify the molecular structure.

Intermediate for Complex Organic Molecules

The compound serves as a key intermediate in the synthesis of more complex organic molecules. The fused heterocyclic systems derived from it, such as the quinolines and naphthyridines, are core structures in many biologically active compounds and pharmaceuticals. The presence of the halogen atoms provides sites for late-stage functionalization, a crucial strategy in medicinal chemistry for optimizing the properties of lead compounds.

Contributions to Libraries for Chemical Space Exploration

In modern drug discovery, the exploration of chemical space is essential for identifying novel bioactive molecules. nih.gov Building blocks like this compound, with their multiple points of diversification, are highly valuable for the synthesis of compound libraries. By systematically varying the reactants used in condensation and cross-coupling reactions, large collections of related but structurally distinct molecules can be generated. These libraries can then be screened for biological activity, accelerating the discovery of new therapeutic agents and chemical probes. The ability to create diverse and complex scaffolds from a single, versatile starting material makes this compound a significant contributor to chemical space exploration. nih.gov

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy

While data exists for structurally similar compounds, the strict requirement for information solely on "2-Amino-5-bromo-4-chloronicotinaldehyde" prevents the inclusion of extrapolated or analogous data, which would be scientifically inaccurate. Further research or de novo synthesis and characterization would be required to generate the necessary data for this specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. This method provides crucial information regarding the compound's elemental composition through its isotopic pattern and offers insights into its chemical stability and bonding through analysis of its fragmentation pathways.

When subjected to mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are separated based on their mass-to-charge ratio (m/z). The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic and complex isotopic cluster for the molecular ion and any halogen-containing fragments, which is a key signature for confirming the compound's identity.

While detailed experimental fragmentation data for this specific compound is not widely published, a plausible fragmentation pattern can be predicted based on its structure. Common fragmentation pathways for related aromatic aldehydes would likely involve:

Loss of a formyl radical (-CHO): Cleavage of the aldehyde group.

Loss of a bromine radical (-Br): Fission of the C-Br bond.

Loss of a chlorine radical (-Cl): Fission of the C-Cl bond.

Sequential loss of small molecules: Such as HCN from the pyridine (B92270) ring structure after initial fragmentation.

The relative abundance of these fragments provides valuable information for confirming the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound with high accuracy. This precision allows for the unambiguous determination of its elemental formula, C₆H₄BrClN₂O. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass is a critical piece of data for the verification of a newly synthesized compound.

Public chemical databases list the monoisotopic mass of this compound as 233.91956 Da. uni.lu HRMS analysis would be expected to confirm this value, typically within a tolerance of a few parts per million (ppm). Furthermore, HRMS can provide precise mass data for various adducts of the molecule, which are often formed during the ionization process.

| Adduct Ion | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 234.92684 |

| [M+Na]⁺ | 256.90878 |

| [M+K]⁺ | 272.88272 |

| [M-H]⁻ | 232.91228 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the compound's structure, including bond lengths, bond angles, and torsional angles. As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature.

Should a suitable single crystal of the compound be grown, this analysis would yield critical structural information. For a molecule with this combination of functional groups, crystallographic analysis would reveal:

Molecular Conformation: The planarity of the pyridine ring and the orientation of the amino and aldehyde substituents relative to the ring.

Intermolecular Interactions: The presence of hydrogen bonds is highly anticipated, primarily involving the amino group as a donor and the aldehyde oxygen or pyridine nitrogen as acceptors. These interactions play a crucial role in the formation of the crystal lattice. researchgate.net

Crystal Packing: The analysis would describe how the individual molecules arrange themselves in the unit cell, providing insights into the solid-state stability and properties of the material.

Studies on structurally similar compounds, such as 5-Bromo-2-chloropyrimidin-4-amine, demonstrate how N-H···N hydrogen bonds can connect molecules into complex frameworks, such as inversion dimers and two-dimensional sheets. researchgate.net A similar analysis of this compound would be invaluable for a complete structural characterization.

Electronic Spectroscopy for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower-energy molecular orbitals to higher-energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-system of the substituted pyridine ring. The presence of multiple functional groups modifies the electronic structure and, consequently, the absorption spectrum:

Pyridine Ring: The aromatic ring itself is a chromophore.

Aldehyde Group (-CHO): This electron-withdrawing group acts as a chromophore and extends the conjugation of the system, which typically causes a bathochromic (red) shift to longer wavelengths. It may also allow for weak n → π* transitions.

Amino Group (-NH₂): This electron-donating group acts as an auxochrome, a group that modifies the absorption of a chromophore. Its lone pair of electrons can interact with the π-system of the ring, typically resulting in a bathochromic shift and an increase in absorption intensity (hyperchromic effect).

Halogens (-Br, -Cl): These substituents can also influence the absorption spectrum through their inductive and resonance effects.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Properties

Quantum chemical investigations are fundamental to understanding the electronic structure and properties of molecules like 2-amino-5-bromo-4-chloronicotinaldehyde. These computational methods provide insights into molecular geometry, stability, and reactivity from first principles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For complex molecules like this compound, FMO analysis can pinpoint which parts of the molecule are most likely to participate in chemical reactions.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilic sites. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilic sites. |

| Energy Gap | The energy difference between HOMO and LUMO levels | A small gap indicates high chemical reactivity and low kinetic stability. A large gap indicates high stability. |

Reactivity Descriptors and Mechanistic Insights

Computational chemistry provides several descriptors that offer deep insights into the reactivity and reaction mechanisms of a molecule.

Natural Bond Orbital (NBO) AnalysisNatural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining charge transfer and hyperconjugative interactions.researchgate.netThis method localizes orbitals into Lewis-type structures (bonds, lone pairs) and non-Lewis structures (antibonding orbitals). NBO analysis can quantify the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis orbitals, which indicates stabilizing interactions within the molecule. For the title compound, NBO analysis would reveal the nature of the C-Br, C-Cl, and C-N bonds and the extent of electron delocalization involving the pyridine (B92270) ring and its substituents, offering insights into the molecule's overall stability and electronic configuration.researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-3-nitrobenzaldehyde |

| 5-Hydroxy – 2 (hydroxymethyl) – 4 H pyran – 4 one |

| L-phenylalanine |

| Benzoic acid |

Conformation Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is fundamental to its reactivity and interactions with other molecules. Conformation analysis explores the different spatial arrangements of the atoms that can be achieved through rotation about single bonds.

The core of the molecule is a pyridine ring, which is aromatic and therefore largely planar. The primary conformational flexibility arises from the rotation of the amino (-NH₂) and aldehyde (-CHO) substituents relative to this ring.

Rotation of the Amino Group: The C2-NH₂ bond allows for rotation of the amino group. However, this rotation is expected to be sterically hindered by the adjacent aldehyde group at the C3 position. It is likely that the preferred conformation will involve the amino group's hydrogen atoms being oriented to minimize steric clash with the aldehyde. Intramolecular hydrogen bonding between one of the amino hydrogens and the aldehyde oxygen is a possibility that could further stabilize a specific planar conformation.

Rotation of the Aldehyde Group: Similarly, rotation around the C3-CHO bond is possible. The orientation of the aldehyde group will be influenced by steric interactions with the substituents at the C2 (amino) and C4 (chloro) positions. Two planar conformations are generally considered for aldehydes attached to aromatic rings: one where the carbonyl oxygen is syn to the C4 substituent and one where it is anti. Computational energy calculations would be required to determine the most stable conformer, which will likely be the one that minimizes steric repulsion and maximizes any favorable intramolecular interactions, such as the aforementioned hydrogen bond.

Stereochemical Considerations: Stereochemistry concerns the 3D arrangement of atoms and molecules and its effect on their chemical properties. This compound does not possess any chiral centers (an atom attached to four different groups). The molecule is achiral and does not have enantiomers or diastereomers.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a key technique for elucidating molecular structure. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. While specific computational predictions require dedicated software and methods like Density Functional Theory (DFT), it is possible to estimate the chemical shifts based on the known effects of the substituents on a pyridine ring.

The aldehyde proton is expected to be the most deshielded proton, appearing at a high chemical shift. The remaining aromatic proton will be influenced by the combined electronic effects of the four substituents. The amino protons will likely appear as a broad signal.

For the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will have the largest chemical shift. The carbon atoms of the pyridine ring will have distinct shifts determined by the electron-donating amino group and the electron-withdrawing and inductively-acting halogen and aldehyde groups.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.8 - 10.2 | Singlet |

| Pyridine H (at C6) | 8.0 - 8.4 | Singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 188 - 193 |

| C2 (C-NH₂) | 158 - 162 |

| C3 (C-CHO) | 120 - 125 |

| C4 (C-Cl) | 145 - 150 |

| C5 (C-Br) | 115 - 120 |

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The frequency of these vibrations is characteristic of the bond type and the functional groups present. Predicted IR spectra can be calculated using computational methods, and key vibrational frequencies can be estimated based on typical group frequencies. For instance, calculations on the similar compound 2-amino-5-bromo-4-methylpyridine (B189383) show characteristic bands that can be used as a reference.

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=O (Aldehyde) | Stretch | 1690 - 1710 |

| C=N, C=C (Aromatic Ring) | Stretch | 1550 - 1620 |

| N-H (Amino) | Scissoring | 1600 - 1650 |

| C-Cl | Stretch | 700 - 850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy one. The spectrum is typically characterized by the wavelength of maximum absorption (λ_max).

For this compound, the main electronic transitions are expected to be π → π* transitions associated with the aromatic pyridine ring and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The aminopyridine system forms the primary chromophore. The presence of the aldehyde, chloro, and bromo substituents, all of which have lone pairs of electrons and can interact with the π-system, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted aminopyridine. The n → π* transition of the carbonyl group is also expected, though it is often weaker than the π → π* transitions. A precise prediction of λ_max would require time-dependent DFT (TD-DFT) calculations.

Synthesis and Research Directions for Derivatives and Analogues

Structural Modifications of the Amino Group

The primary amino group at the 2-position of the pyridine (B92270) ring is a key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the electronic and steric properties of the molecule.

One significant area of exploration is N-alkylation and N-arylation . The introduction of alkyl or aryl groups can influence the compound's lipophilicity and its potential for intermolecular interactions. For instance, N-arylation of 2-aminopyridine (B139424) derivatives has been shown to be a viable synthetic route. This could be extended to 2-amino-5-bromo-4-chloronicotinaldehyde to produce a library of N-aryl derivatives.

Furthermore, the amino group can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with α,β-unsaturated ketones or esters could lead to the formation of pyridopyrimidines or other related fused systems, significantly expanding the chemical space accessible from this starting material. The bifunctional nature of 2-aminopyridine derivatives makes them suitable substrates for such transformations.

| Modification Type | Potential Reagents | Expected Product Class |

| N-Alkylation | Alkyl halides, Sulfates | Secondary or Tertiary Amines |

| N-Arylation | Aryl halides (with catalyst) | N-Aryl Amines |

| Acylation | Acid chlorides, Anhydrides | Amides |

| Cyclization | α,β-Unsaturated ketones | Fused Heterocycles |

Variations in Halogenation Patterns and Identity

The bromine and chlorine substituents at the 5- and 4-positions, respectively, are crucial to the molecule's reactivity and can be modified to fine-tune its properties. Research in this area can focus on both altering the position of the halogens and replacing them with other halogen atoms.

Regioselective halogenation of pyridine rings is a well-established field, and these methods could be adapted to synthesize isomers of this compound. For example, altering the synthetic route could potentially lead to the placement of the bromine and chlorine atoms at other positions on the pyridine ring, yielding a series of constitutional isomers for comparative studies. The selective halogenation of pyridines can be challenging but offers a route to novel substitution patterns.

In addition to positional changes, the identity of the halogens can be varied. For instance, the bromine atom could be replaced with a fluorine or iodine atom through halogen exchange reactions or by starting from appropriately substituted precursors. The introduction of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Similarly, the presence of an iodine atom would open up possibilities for further functionalization through cross-coupling reactions.

| Halogen Modification | Potential Synthetic Strategy | Desired Outcome |

| Positional Isomerism | Regioselective halogenation | Isomers with altered halogen positions |

| Halogen Exchange | Finkelstein reaction, etc. | Replacement of Br/Cl with F, I |

| Dehalogenation | Catalytic hydrogenation | Removal of one or both halogens |

Derivatization at the Aldehyde Functionality

The aldehyde group at the 3-position is a highly reactive functional group that can be transformed into a wide variety of other functionalities. This allows for the introduction of diverse structural motifs and the exploration of their impact on the molecule's properties.

A straightforward modification is the oxidation of the aldehyde to a carboxylic acid. This transformation would introduce a new acidic functional group, which could be further derivatized into esters, amides, or other acid derivatives. Conversely, reduction of the aldehyde would yield the corresponding primary alcohol, providing a site for ether or ester formation.

The aldehyde can also serve as an electrophile in condensation reactions . For example, reaction with primary amines would lead to the formation of imines (Schiff bases), which can be stable or serve as intermediates for further reactions. Similarly, condensation with hydroxylamine (B1172632) or hydrazines would yield oximes and hydrazones, respectively. These derivatives can exhibit their own unique biological activities. The reactivity of aldehydes is a cornerstone of heterocyclic synthesis, and this can be leveraged for the creation of complex molecules.

| Aldehyde Derivatization | Reagent | Resulting Functional Group |

| Oxidation | Oxidizing agents (e.g., KMnO4) | Carboxylic Acid |

| Reduction | Reducing agents (e.g., NaBH4) | Alcohol |

| Imine Formation | Primary Amines | Imine (Schiff Base) |

| Oxime Formation | Hydroxylamine | Oxime |

| Hydrazone Formation | Hydrazine derivatives | Hydrazone |

Ring System Modifications and Isomers

Beyond modifications of the existing functional groups, the core pyridine ring system itself can be altered. This includes the synthesis of isomers with different substitution patterns and the exploration of related heterocyclic scaffolds.

The synthesis of constitutional isomers of this compound, where the positions of the amino, bromo, chloro, and aldehyde groups are varied, would provide valuable insights into the influence of substituent placement on the molecule's properties. The synthesis of pyridines and their analogues can be achieved through various established methods.

| Ring System Modification | Description |

| Constitutional Isomers | Varying the positions of the substituents on the pyridine ring. |

| Heterocyclic Analogues | Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine). |

Emerging Research Frontiers and Future Perspectives

Development of Chemo- and Regioselective Synthesis Strategies

The precise installation of amino, bromo, and chloro substituents on the nicotin-aldehyde framework presents a significant synthetic challenge due to the electronically deficient nature of the pyridine (B92270) ring. nih.gov Traditional methods often require harsh conditions and can lead to mixtures of isomers. nih.gov Consequently, modern research is heavily focused on the development of highly chemo- and regioselective strategies to access compounds like 2-Amino-5-bromo-4-chloronicotinaldehyde with high efficiency and purity.

Key areas of development include:

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of positions adjacent to a directing group. For pyridine derivatives, nitrogen-containing groups can direct lithiation to specific sites, enabling the subsequent introduction of halogens or other functionalities. The regioselective synthesis of related 2-amino-5-bromo-4(3H)-pyrimidinones has been successfully achieved using a lithiation-substitution protocol, highlighting the potential of this strategy for analogous pyridine systems. nih.gov

Halogen Dance Reactions: This type of reaction can be employed for the regioselective isomerization of halopyridines, providing access to isomers that are not directly obtainable.

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are instrumental in forming C-C and C-N bonds on the pyridine ring. These methods offer mild reaction conditions and excellent functional group tolerance, making them suitable for the late-stage functionalization of complex pyridine derivatives. nih.gov

Novel Halogenation Reagents: The development of new reagents for the selective halogenation of pyridines is an active area of research. For instance, designed phosphine (B1218219) reagents have been used for the 4-position halogenation of a broad range of unactivated pyridines. nih.gov Similarly, highly regioselective halogenation of pyridine N-oxides provides a practical route to 2-halo-substituted pyridines. nih.gov Such strategies could be adapted for the controlled introduction of bromine and chlorine onto the nicotin-aldehyde scaffold.

The table below summarizes various modern synthetic strategies applicable to the synthesis of substituted pyridines.

| Synthetic Strategy | Description | Key Advantages | Relevant Compounds |

| Directed Ortho-Metalation (DoM) | Functionalization of positions ortho to a directing metalation group (DMG) via lithiation and subsequent electrophilic quench. | High regioselectivity. | 2-Amino-5-bromo-4(3H)-pyrimidinones nih.gov |

| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, and C-X bonds. | Mild conditions, broad functional group tolerance. | Nicotinaldehyde derivatives nih.gov |

| Pyridine N-Oxide Chemistry | Activation of the pyridine ring towards electrophilic and nucleophilic substitution at specific positions. | Access to otherwise difficult-to-obtain substitution patterns, particularly at the 2- and 4-positions. | 2-Halo-substituted pyridines nih.gov |

| Designed Halogenating Agents | Use of specialized reagents to achieve regioselective C-H halogenation. | Direct functionalization of C-H bonds, avoiding pre-functionalized substrates. | 4-Halopyridines nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. For the synthesis of highly functionalized heterocycles like this compound, flow chemistry presents a promising frontier.

Key aspects of this integration include:

Enhanced Safety: Many reactions for pyridine synthesis involve hazardous reagents or intermediates. Flow chemistry minimizes the volume of hazardous materials at any given time, significantly improving operational safety. For example, the in-situ generation and consumption of unstable intermediates, such as O-mesitylsulfonylhydroxylamine for pyridine amination, has been demonstrated in continuous flow systems. researchgate.netvapourtec.com

Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can be crucial for achieving high selectivity in competitive reaction pathways, such as regioselective lithiation and halogenation of dihalogenated pyridines. researchgate.net

Automated Optimization: Automated synthesis platforms, often coupled with in-line analytics, can rapidly screen a wide range of reaction conditions to identify optimal parameters for yield and selectivity. This high-throughput experimentation approach accelerates process development.

The application of flow chemistry to the synthesis of pyridine derivatives is a rapidly growing field, with successful examples including the synthesis of pyrazolo[3,4-b]pyridines and other fused heterocyclic systems. mdpi.com The principles demonstrated in these systems can be directly applied to develop a robust and scalable continuous process for this compound.

Rational Design of Novel Derivatives via Computational Methods

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. For this compound, computational methods can guide the synthesis of derivatives with enhanced biological activity or improved material characteristics.

Prominent computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For derivatives of this compound, docking studies can identify potential biological targets and guide the design of modifications that enhance binding affinity and selectivity. Such studies have been used to predict the binding of nicotinaldehyde derivatives to kinase targets. nih.gov

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For instance, calculations of the HOMO-LUMO gap can indicate the kinetic stability of a compound, while electrostatic potential maps can reveal sites susceptible to nucleophilic or electrophilic attack. nih.gov These insights are crucial for predicting the reactivity of this compound in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized compounds and prioritize the most promising candidates for synthesis.

Pharmacokinetic and Toxicity Prediction (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are vital in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles and low toxicity. Such in silico studies have been applied to novel nicotinamide (B372718) derivatives to assess their drug-likeness. rsc.org

The table below highlights key computational parameters and their significance in the rational design of derivatives.

| Computational Method | Parameter | Significance |

| Molecular Docking | Binding Affinity, Binding Pose | Predicts interaction with biological targets, guides design for improved potency. nih.gov |

| Density Functional Theory (DFT) | HOMO-LUMO Gap, Electrostatic Potential | Indicates chemical reactivity and stability. nih.gov |

| ADMET Prediction | Physicochemical Properties, Pharmacokinetics | Assesses drug-likeness and potential for in vivo efficacy and safety. rsc.org |

Advanced Spectroscopic Characterization for In-Situ Reaction Monitoring

To optimize the complex synthetic routes to this compound, real-time monitoring of reaction progress is essential. Advanced spectroscopic techniques, particularly when used in-situ, provide a powerful means to track the consumption of reactants and the formation of intermediates and products without the need for sampling. spectroscopyonline.com

Key spectroscopic methods for in-situ monitoring include:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to changes in functional groups. For the synthesis of this compound, FTIR can monitor the disappearance of starting material signals and the appearance of the characteristic aldehyde carbonyl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for the continuous monitoring of reactions in real-time. This technique provides detailed structural information, enabling the unambiguous identification and quantification of all species in the reaction mixture. Stopped-flow NMR analysis has been used to rapidly optimize reaction times for the preparation of aminating reagents for pyridines. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or solvent-heavy environments and is sensitive to vibrations of non-polar bonds, complementing FTIR.

Mass Spectrometry (MS): The coupling of mass spectrometry to reaction systems allows for the sensitive detection of reactants, products, and even transient intermediates. Multiplexed Photoionization Mass Spectrometry has been used to directly detect the formation of pyridine in gas-phase reactions. rsc.org

The implementation of these Process Analytical Technologies (PAT) is crucial for understanding reaction kinetics, identifying reaction endpoints, and ensuring consistent product quality, particularly in the context of transitioning syntheses to automated flow platforms. spectroscopyonline.com

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-bromo-4-chloronicotinaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation of nicotinaldehyde derivatives. A common route includes bromination and chlorination under controlled conditions, followed by purification via recrystallization . Key factors affecting yield include:

- Temperature control : Excess heat may lead to side reactions (e.g., over-halogenation).

- Reagent stoichiometry : Precise molar ratios of brominating (e.g., Br₂ or NBS) and chlorinating agents (e.g., Cl₂ or SOCl₂) are critical to avoid incomplete substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while non-polar solvents improve selectivity .

Advanced Question

Q. How do the electronic effects of bromine and chlorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing effects of Br (σp = 0.23) and Cl (σp = 0.47) substituents deactivate the pyridine ring, directing nucleophilic attack to the aldehyde group. Comparative studies show:

- Ortho/para-directing effects : Bromine at position 5 stabilizes intermediates via resonance, while chlorine at position 4 enhances electrophilicity at the aldehyde carbon .

- Kinetic vs. thermodynamic control : Steric hindrance from bulky substituents favors SN1 mechanisms in polar solvents, whereas SN2 pathways dominate in less hindered systems .

Basic Question

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H NMR (δ ~9.8 ppm for aldehyde proton) and ¹³C NMR (δ ~190 ppm for carbonyl carbon) confirm functional groups. Coupling patterns distinguish Br/Cl substituents .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (220.45 g/mol) and isotopic patterns from Br/Cl .

- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm aldehyde and amine groups .

Advanced Question

Q. In medicinal chemistry applications, how does the substitution pattern of this compound contribute to its efficacy as an intermediate in kinase inhibitor development?

Methodological Answer: The compound’s halogenated pyridine scaffold enables:

- Targeted binding : Bromine enhances hydrophobic interactions with kinase ATP-binding pockets, while chlorine improves metabolic stability .

- Derivatization flexibility : The aldehyde group serves as a handle for Schiff base formation or reductive amination to generate inhibitors (e.g., Btk inhibitors with IC₅₀ < 100 nM) .

- Case study : Derivatives of this compound showed potent activity against leukemia cell lines (IC₅₀ = 0.8–2.3 µM), outperforming standard therapies in preclinical models .

Advanced Question

Q. How can researchers resolve discrepancies in reported reaction yields when scaling up the synthesis of this compound?

Methodological Answer: Yield variations often stem from:

- Purification challenges : Recrystallization efficiency decreases at larger scales. Switching to column chromatography (e.g., silica gel with ethyl acetate/hexane) improves purity .

- Reagent quality : Trace moisture in solvents or halide reagents can quench reactions. Use of molecular sieves or anhydrous conditions is recommended .

- Kinetic profiling : Real-time monitoring via HPLC or in situ IR identifies side products (e.g., over-oxidized acids), enabling mid-reaction adjustments .

Basic Question

Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?

Methodological Answer:

- Storage conditions : Store at –20°C under inert gas (Ar/N₂) to prevent aldehyde oxidation. Desiccants (e.g., silica gel) minimize hydrolysis .

- Degradation pathways : Exposure to light or moisture leads to dimerization or acid formation. Regular NMR/MS checks every 6 months are advised .

Advanced Question